Ammonium 2-hydroxy-4-methylbenzenesulphonate
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Overview
Description
2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) is a chemical compound with the molecular formula C₇H₁₁NO₄S and a molecular weight of 205.23 g/mol . It is an impurity of Policresulen, which is a potent NS2B/NS3 protease inhibitor . This compound is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine .
Preparation Methods
The preparation of 2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) involves several synthetic routes and reaction conditions. One common method involves the sulfonation of 4-methylphenol (p-cresol) with sulfuric acid, followed by neutralization with ammonium hydroxide to form the ammonium salt . The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained.
Industrial production methods may vary, but they generally follow similar principles of sulfonation and neutralization. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: The hydroxyl and methyl groups on the benzene ring can undergo electrophilic or nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) involves its interaction with molecular targets such as proteases. As an impurity of Policresulen, it acts as a competitive inhibitor of the NS2B/NS3 protease, which is crucial for the replication of certain viruses . By inhibiting this protease, the compound effectively reduces viral replication and exhibits antiviral properties .
Comparison with Similar Compounds
2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) can be compared with other similar compounds, such as:
Policresulen: A potent NS2B/NS3 protease inhibitor with similar antiviral properties.
4-Hydroxy-2-methylbenzenesulphonic acid: Another sulfonic acid derivative with different substitution patterns on the benzene ring.
2-Hydroxy-5-methylbenzenesulphonic acid: A structural isomer with the hydroxyl and methyl groups in different positions.
The uniqueness of 2-Hydroxy-4-methylbenzenesulphonic acid (ammonium) lies in its specific substitution pattern and its role as an impurity of Policresulen, which contributes to its distinct biological activity and research applications .
Biological Activity
Ammonium 2-hydroxy-4-methylbenzenesulphonate, also known as 2-hydroxy-4-methylbenzenesulphonic acid ammonium salt, is a compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its potential applications in pharmacology and biochemistry.
- Molecular Formula : C₇H₁₁NO₄S
- Molecular Weight : 205.23 g/mol
- CAS Number : 79093-71-3
- Physical State : Typically found as a neat compound with high purity (>95% HPLC) .
This compound is primarily recognized as an impurity of Policresulen, a compound noted for its inhibitory effects on the NS2B/NS3 protease of the dengue virus. The biological activity is characterized by:
- Protease Inhibition : Policresulen exhibits an IC50 value of 0.48 μg/mL against the NS2B/NS3 protease, indicating strong inhibitory potential .
- Viral Replication Inhibition : It has been shown to inhibit the replication of the DENV2 virus in BHK-21 cells with an IC50 of 4.99 μg/mL, demonstrating its efficacy in viral control .
Biological Applications
-
Antiviral Activity :
- Policresulen, and by extension its impurity this compound, is being studied for its role in inhibiting viral replication, particularly in dengue virus infections.
-
Potential Anticancer Properties :
- Preliminary studies suggest that compounds with similar sulfonate structures may exhibit anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest.
Case Study 1: Inhibition of Dengue Virus
A study conducted by Deng-wei Wu et al. (2015) demonstrated the effectiveness of Policresulen in inhibiting dengue virus replication. The research highlighted the compound's role as a competitive inhibitor of the NS2B/NS3 protease, which is crucial for viral maturation and replication . The findings suggest that this compound could serve as a lead compound for developing antiviral therapies.
Case Study 2: Toxicological Profile
Research into the toxicological effects of this compound indicates that while it possesses biological activity, careful consideration must be given to its safety profile. Studies have shown that compounds within this class can exhibit cytotoxicity at high concentrations, necessitating further investigation into their therapeutic windows and potential side effects .
Summary of Findings
Property | Value |
---|---|
Molecular Formula | C₇H₁₁NO₄S |
Molecular Weight | 205.23 g/mol |
IC50 (NS2B/NS3 Protease) | 0.48 μg/mL |
IC50 (DENV2 Replication) | 4.99 μg/mL |
Purity | >95% (HPLC) |
Properties
CAS No. |
79093-71-3 |
---|---|
Molecular Formula |
C7H11NO4S |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
azane;2-hydroxy-4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O4S.H3N/c1-5-2-3-7(6(8)4-5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);1H3 |
InChI Key |
KGBVTRPJPQHXSU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)[O-])O.[NH4+] |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)O)O.N |
Key on ui other cas no. |
79093-71-3 |
Synonyms |
2-Hydroxy-4-methylbenzenesulfonic Acid Monoammonium Salt; 2-Hydroxy-p-toluenesulfonic Acid Ammonium Salt |
Origin of Product |
United States |
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